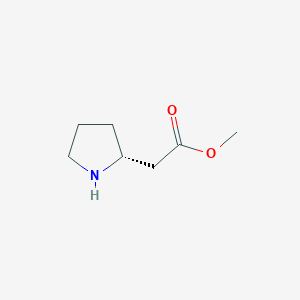

(R)-Methyl 2-(pyrrolidin-2-YL)acetate

Descripción general

Descripción

“®-Methyl 2-(pyrrolidin-2-YL)acetate”, also known as MPA, is an intermediate in the synthesis of various chemicals such as pyrrolidine and other organic compounds. It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .

Synthesis Analysis

The synthesis of “®-Methyl 2-(pyrrolidin-2-YL)acetate” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“®-Methyl 2-(pyrrolidin-2-YL)acetate” has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . It is highly soluble with a solubility of 1360.0 mg/ml .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

"(R)-Methyl 2-(pyrrolidin-2-YL)acetate" and its derivatives are pivotal in catalysis and organic synthesis. For example, it is involved in palladium-catalyzed allylic substitutions, where ligands with specific substituents influence the product's enantioselectivity significantly (Stranne & Moberg, 2001). Additionally, this compound plays a crucial role in water oxidation reactions, where it forms part of the catalyst system that facilitates the oxygen evolution in both mono and dinuclear systems, showcasing its importance in renewable energy research (Zong & Thummel, 2005).

Pharmaceutical Applications

Derivatives of "(R)-Methyl 2-(pyrrolidin-2-YL)acetate" have been investigated for their pharmaceutical applications. For instance, the compound's analogs have been examined for their role as κ-opioid receptor antagonists, showing potential for treating depression and addiction disorders (Grimwood et al., 2011). Similarly, its role in enhancing cognitive functions through its action on nicotinic acetylcholine receptors underscores its potential in treating cognitive disorders (Lin et al., 1997).

Chemical Analysis and Quality Control

"(R)-Methyl 2-(pyrrolidin-2-YL)acetate" is also vital in analytical chemistry, particularly in the quality control of pharmaceuticals. A method for the simultaneous determination of piracetam and its impurities, including "(R)-Methyl 2-(pyrrolidin-2-YL)acetate," showcases its significance in ensuring the purity and safety of drugs (Arayne et al., 2010).

Novel Chemical Syntheses

Furthermore, this compound is central to novel chemical syntheses, such as the intermolecular formation of azomethine ylide and its subsequent intramolecular 1,3-dipolar cycloaddition to produce hexahydrochromeno[4,3-b]pyrrole derivatives. This illustrates its versatility in creating complex organic molecules with potential applications in medicinal chemistry (Khlebnikov et al., 2005).

Safety And Hazards

The safety data sheet for “®-Methyl 2-(pyrrolidin-2-YL)acetate” indicates that it should be handled under an inert atmosphere and stored at 2-8°C . It has a hazard statement of H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[(2R)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(pyrrolidin-2-YL)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.